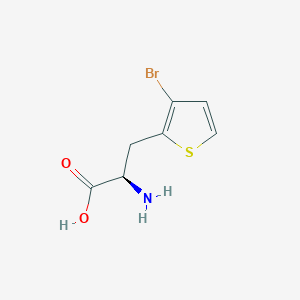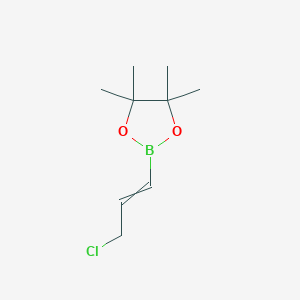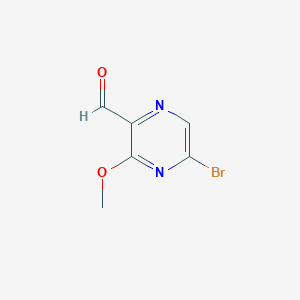![molecular formula C11H21ClN4O4 B12507220 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is a diazirine-containing lysine amino acid derivative. This compound is notable for its use in photoaffinity labeling, a technique used to study protein-protein interactions and identify molecular targets in biological systems. The diazirine group in the compound can form covalent bonds with nearby molecules upon exposure to UV light, making it a valuable tool in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves several steps. The key steps include the introduction of the diazirine group and the formation of the lysine derivative. The reaction typically starts with the preparation of the diazirine intermediate, followed by its coupling with a lysine derivative under specific reaction conditions. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon exposure to UV light (~360 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
UV Light: Used for photoaffinity labeling to activate the diazirine group.
Methanesulfonic Acid: Used in the synthesis of the diazirine intermediate.
Major Products Formed
The major products formed from these reactions include covalently bonded complexes with target proteins or other molecules, which can be analyzed to identify molecular interactions and binding sites.
科学研究应用
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Medicine: Utilized in drug discovery to identify potential drug targets and validate their interactions.
Industry: Applied in the development of biochemical probes and tools for research and diagnostic purposes.
作用机制
The primary mechanism of action of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby molecules, allowing for the identification of molecular interactions and binding sites. The compound targets proteins and other biomolecules, enabling the study of their interactions and functions .
相似化合物的比较
Similar Compounds
- Fmoc-L-photo-leucine
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-Phe-OH
- H-L-Photo-Proline hydrochloride
- 6-Azido-hexanoic acid
- 4-Pentynoic acid
- Methyl-o-nitropiperonyllysine
- Fmoc-azidolysine
- SDA (NHS-Diazirine)
- L-C-Propargylglycine
Uniqueness
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is unique due to its specific diazirine group, which allows for efficient photoaffinity labeling. This makes it particularly valuable for studying protein-protein interactions and identifying molecular targets in complex biological systems.
属性
分子式 |
C11H21ClN4O4 |
|---|---|
分子量 |
308.76 g/mol |
IUPAC 名称 |
2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H |
InChI 键 |
NFYRMQZAZIBQET-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)


![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)

![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)



![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)
